2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
Description
2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is a synthetic organic compound that belongs to the class of naphtho[1,8-cd]isothiazole derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the benzyl group, and a naphtho[1,8-cd]isothiazole core with a 1,1-dioxide functional group
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO2S/c18-13-6-3-7-14(19)12(13)10-20-15-8-1-4-11-5-2-9-16(17(11)15)23(20,21)22/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFCUIHQAHEYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl chloride from 2-chloro-6-fluorotoluene through chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of Naphtho[1,8-cd]isothiazole Core: The naphtho[1,8-cd]isothiazole core is synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminonaphthalene-1-thiol, under acidic conditions.
Coupling Reaction: The final step involves the coupling of 2-chloro-6-fluorobenzyl chloride with the naphtho[1,8-cd]isothiazole core in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the isothiazole ring.
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with electrophiles such as nitronium ions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products include substituted benzyl derivatives with various functional groups.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include reduced forms of the isothiazole ring.
Scientific Research Applications
2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole
- 2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
- 2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1,3-trioxide
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents, which confer distinct chemical and biological properties. Its 1,1-dioxide functional group also differentiates it from other similar compounds, potentially enhancing its stability and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
